molecular formula C11H10N2O2 B034349 Methyl 4-(1H-imidazol-1-yl)benzoate CAS No. 101184-08-1

Methyl 4-(1H-imidazol-1-yl)benzoate

Cat. No. B034349
M. Wt: 202.21 g/mol
InChI Key: KUBBZTZQWIGHFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 4-(1H-imidazol-1-yl)benzoate involves several chemical strategies, including one-pot synthesis methods and the use of diethylene glycol dimethyl ether as a vehicle. One notable synthesis route is the preparation of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB), which demonstrates the complexity and the innovative approaches in synthesizing these compounds (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as bis(4-((1H-imidazol-1-yl)-methyl)benzoato)zinc(II), provides insight into the coordination environments and network topologies these molecules can form. These structures often exhibit unique coordination polymers with interesting topologies and material properties, underscoring the structural diversity achievable with this motif (Man-sheng Chen et al., 2010).

Chemical Reactions and Properties

Methyl 4-(1H-imidazol-1-yl)benzoate and its derivatives participate in various chemical reactions, illustrating a broad range of chemical properties. For example, these compounds have been involved in multicomponent reactions, highlighting their versatility in organic synthesis and potential for creating complex molecular architectures (N. G. Khaligh, 2015).

Scientific Research Applications

  • High-Performance Polymer Monomer Synthesis : Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, a compound related to Methyl 4-(1H-imidazol-1-yl)benzoate, was synthesized and used in the preparation of a new AB-type monomer for high-performance polymer modified by hydroxy, poly 2-hydroxy-1,4-phenylene-2,6-benzo[2,3-d:5',6'-d'] diimidazole (Zhang Qinglon, 2014).

  • Crystal Structure Analysis : The crystal structure of bis(4-((1H-imidazol-1-yl)-methyl)benzoato)zinc(II) was analyzed, highlighting the importance of Methyl 4-(1H-imidazol-1-yl)benzoate in understanding metal coordination polymers and their unusual structures (Chen, Deng, Zhang, & Kuang, 2010).

  • Corrosion Inhibition : Studies on the derivatives of Methyl 4-(1H-imidazol-1-yl)benzoate, such as benzimidazole bearing 1,3,4-oxadiazoles, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments (Ammal, Prajila, & Joseph, 2018).

  • Anticancer Agent Synthesis : Research on the synthesis of bis-benzimidazole derivatives, related to Methyl 4-(1H-imidazol-1-yl)benzoate, has shown promising results in anticancer activity, indicating potential applications in cancer treatment (Rashid, 2020).

  • Crystal and Molecular Structure Studies : The crystal and molecular structures of compounds related to Methyl 4-(1H-imidazol-1-yl)benzoate have been investigated, providing insights into their potential applications in various fields (Richter et al., 2023).

  • Synthesis of Anticancer Agents : Benzimidazole–Thiazole derivatives related to Methyl 4-(1H-imidazol-1-yl)benzoate have been synthesized and evaluated for their anticancer activity, indicating their relevance in medical research (Nofal et al., 2014).

  • Anticorrosive Activity Studies : New N-Heterocyclic Compounds based on 8-hydroxyquinoline, including derivatives of Methyl 4-(1H-imidazol-1-yl)benzoate, have been synthesized and studied for their anticorrosive activity on steel in acidic solutions (Rbaa et al., 2020).

  • Antimicrobial and Corrosion Inhibition Properties : Schiff base ligands derived from Imidazole, related to Methyl 4-(1H-imidazol-1-yl)benzoate, have been synthesized and tested for their antimicrobial activities and corrosion inhibition properties (Pandiarajan et al., 2020).

  • Synthesis of Silver Complexes for Antibacterial Studies : The synthesis of symmetrically and nonsymmetrically substituted N-heterocyclic carbene–silver acetate complexes, based on derivatives of Methyl 4-(1H-imidazol-1-yl)benzoate, has been explored for their potential antibacterial activities (Patil et al., 2010).

Safety And Hazards

Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous. It may cause skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include wearing protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBBZTZQWIGHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377582
Record name Methyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1H-imidazol-1-yl)benzoate

CAS RN

101184-08-1
Record name Methyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(1H-imidazol-1-yl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of imidazole (132 g, 1.9 mol), methyl 4-fluorobenzoate (170 ml, 1.3 mol) and potassium carbonate (357 g, 2.6 mol) in DMSO (200 ml) is stirred at 120° C. for 3 h. After cooling to room temperature, the mixture is added to ice-water. Precipitated product is filtered off and washed with water. Yield: 59%.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Heat 101.6 g (0.65 mol) of methyl 4-fluorobenzoate, 66.65 g (0.98 mol) of imidazole, and 182.0 g (1.31 mol) of potassium carbonate in dimethylsulfoxide at ca. 120° C. for about 3 hr. Cool the solution to room temperature and pour into 500 mL of cold water. Filter to obtain crystals of the title compound.
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101.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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